PRMT5-IN-49 Exhibits >1,000-Fold Weaker PRMT5 Inhibition than Clinical-Stage Inhibitors
PRMT5-IN-49 displays an IC50 value greater than 100 μM against PRMT5 . In contrast, the clinical PRMT5 inhibitor GSK3326595 demonstrates an IC50 of 6 nM, while JNJ-64619178 exhibits an IC50 of 0.14 nM [1]. This corresponds to a >16,000-fold difference in potency compared to GSK3326595 and >700,000-fold compared to JNJ-64619178. This quantitative divergence confirms that PRMT5-IN-49 is not a functional substitute for high-affinity PRMT5 inhibitors and should be employed exclusively in contexts requiring low-affinity target engagement.
| Evidence Dimension | PRMT5 enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | >100 μM |
| Comparator Or Baseline | GSK3326595 (IC50 = 6 nM); JNJ-64619178 (IC50 = 0.14 nM) |
| Quantified Difference | >16,000-fold vs. GSK3326595; >700,000-fold vs. JNJ-64619178 |
| Conditions | In vitro PRMT5 enzymatic assay |
Why This Matters
Selecting PRMT5-IN-49 over a nanomolar inhibitor is scientifically justified only when low target occupancy is desired; procurement for general PRMT5 studies would be inefficient and may lead to misinterpretation of biological outcomes.
- [1] Chan-Penebre E, et al. A selective inhibitor of PRMT5 with in vivo and in vitro potency in MCL models. Nat Chem Biol. 2015;11(6):432-437. doi:10.1038/nchembio.1810. View Source
